molecular formula C20H14N2O6 B3858537 3,6-bis(1,3-benzodioxol-5-ylmethylene)-2,5-piperazinedione

3,6-bis(1,3-benzodioxol-5-ylmethylene)-2,5-piperazinedione

Cat. No. B3858537
M. Wt: 378.3 g/mol
InChI Key: CDEAAFXXXDBRBZ-ACFHMISVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-bis(1,3-benzodioxol-5-ylmethylene)-2,5-piperazinedione, also known as Methylene Blue (MB), is a synthetic dye that has been used for various purposes in the scientific community. It has been used as a stain in histology, a photosensitizer in photodynamic therapy, and an indicator in redox reactions. MB has also been studied for its potential therapeutic effects in various diseases, including Alzheimer's disease and Parkinson's disease.

Mechanism of Action

MB's mechanism of action is complex and not fully understood. It is known to act as an electron acceptor and donor, which allows it to participate in redox reactions. MB has also been shown to inhibit the activity of monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters such as dopamine and serotonin. This inhibition may be beneficial in the treatment of neurodegenerative diseases, which are characterized by a loss of these neurotransmitters.
Biochemical and Physiological Effects:
MB has been shown to have a number of biochemical and physiological effects. It has been shown to increase mitochondrial function, which may be beneficial in the treatment of neurodegenerative diseases. MB has also been shown to increase the production of nitric oxide, which has vasodilatory effects and may be beneficial in the treatment of sepsis. MB has also been shown to have antifungal and antibacterial properties.

Advantages and Limitations for Lab Experiments

MB has a number of advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also stable and has a long shelf life. However, MB has some limitations. It is known to be toxic at high doses, which may limit its use in certain experiments. It is also known to interfere with the activity of some enzymes, which may limit its use in certain assays.

Future Directions

There are a number of future directions for research on MB. One area of research is the development of MB-based therapies for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of research is the use of MB in the treatment of sepsis. Additionally, MB may have potential applications in the field of photodynamic therapy, as a photosensitizer. Further research is needed to fully understand the mechanisms of action of MB and its potential therapeutic applications.

Scientific Research Applications

MB has been extensively studied for its potential therapeutic effects in various diseases. It has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. MB has also been studied for its potential use in the treatment of sepsis, a life-threatening condition caused by a systemic inflammatory response to infection.

properties

IUPAC Name

(3E,6E)-3,6-bis(1,3-benzodioxol-5-ylmethylidene)piperazine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O6/c23-19-13(5-11-1-3-15-17(7-11)27-9-25-15)21-20(24)14(22-19)6-12-2-4-16-18(8-12)28-10-26-16/h1-8H,9-10H2,(H,21,24)(H,22,23)/b13-5+,14-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDEAAFXXXDBRBZ-ACFHMISVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)NC(=CC4=CC5=C(C=C4)OCO5)C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=CC(=C2)/C=C\3/NC(=O)/C(=C\C4=CC5=C(OCO5)C=C4)/NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,6-bis(1,3-benzodioxol-5-ylmethylene)-2,5-piperazinedione
Reactant of Route 2
Reactant of Route 2
3,6-bis(1,3-benzodioxol-5-ylmethylene)-2,5-piperazinedione
Reactant of Route 3
3,6-bis(1,3-benzodioxol-5-ylmethylene)-2,5-piperazinedione
Reactant of Route 4
Reactant of Route 4
3,6-bis(1,3-benzodioxol-5-ylmethylene)-2,5-piperazinedione
Reactant of Route 5
Reactant of Route 5
3,6-bis(1,3-benzodioxol-5-ylmethylene)-2,5-piperazinedione
Reactant of Route 6
3,6-bis(1,3-benzodioxol-5-ylmethylene)-2,5-piperazinedione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.